(2S)-2-(4-chlorophenyl)-2-methoxyaceticacid
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Overview
Description
(2S)-2-(4-chlorophenyl)-2-methoxyacetic acid is an organic compound characterized by the presence of a chlorophenyl group and a methoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid typically involves the reaction of 4-chlorobenzaldehyde with methoxyacetic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product through additional reactions.
Industrial Production Methods
Industrial production of (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve the highest possible yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-chlorophenyl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2S)-2-(4-chlorophenyl)-2-methoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2S)-2-(4-chlorophenyl)-2-methoxyacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenylacetic acid
- 4-chlorophenylpropionic acid
- 4-chlorophenylbutyric acid
Uniqueness
(2S)-2-(4-chlorophenyl)-2-methoxyacetic acid is unique due to the presence of both a chlorophenyl group and a methoxyacetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-2-methoxyacetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-13-8(9(11)12)6-2-4-7(10)5-3-6/h2-5,8H,1H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
OFASTQPKCTUSPZ-QMMMGPOBSA-N |
Isomeric SMILES |
CO[C@@H](C1=CC=C(C=C1)Cl)C(=O)O |
Canonical SMILES |
COC(C1=CC=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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